N~2~-benzyl-5-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-ethylpyrimidine-2,4-diamine
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Overview
Description
N2-BENZYL-5-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N2-ETHYLPYRIMIDINE-2,4-DIAMINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with benzyl, chloro, methoxy, and sulfonyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-BENZYL-5-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N2-ETHYLPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N2-BENZYL-5-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N2-ETHYLPYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific substituents or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
N2-BENZYL-5-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N2-ETHYLPYRIMIDINE-2,4-DIAMINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N2-BENZYL-5-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N2-ETHYLPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as cell growth inhibition, apoptosis induction, or immune modulation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N2-BENZYL-5-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N2-METHYLPYRIMIDINE-2,4-DIAMINE
- N2-BENZYL-5-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N2-PROPYLPYRIMIDINE-2,4-DIAMINE
Uniqueness
Compared to similar compounds, N2-BENZYL-5-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N2-ETHYLPYRIMIDINE-2,4-DIAMINE stands out due to its specific substituent pattern, which imparts unique chemical and biological properties. The presence of the ethyl group, in particular, may influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H21ClN4O3S |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
2-N-benzyl-5-(5-chloro-2-methoxyphenyl)sulfonyl-2-N-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H21ClN4O3S/c1-3-25(13-14-7-5-4-6-8-14)20-23-12-18(19(22)24-20)29(26,27)17-11-15(21)9-10-16(17)28-2/h4-12H,3,13H2,1-2H3,(H2,22,23,24) |
InChI Key |
NYRIOSPHULJNDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC=C(C(=N2)N)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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